18-Carbomethoxy-12,13-dimethoxyibogamine

Description

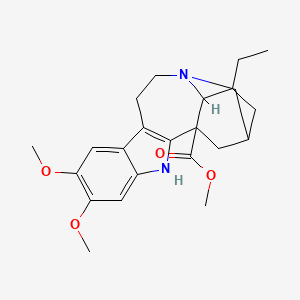

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 17-ethyl-6,7-dimethoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N2O4/c1-5-14-8-13-11-23(22(26)29-4)20-15(6-7-25(12-13)21(14)23)16-9-18(27-2)19(28-3)10-17(16)24-20/h9-10,13-14,21,24H,5-8,11-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUFLXLVGASPEMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC2CC3(C1N(C2)CCC4=C3NC5=CC(=C(C=C45)OC)OC)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Occurrence, Isolation, and Natural Biosynthesis of 18 Carbomethoxy 12,13 Dimethoxyibogamine

Botanical Sources and Geographic Distribution

18-Carbomethoxy-12,13-dimethoxyibogamine is an alkaloid found within plants of the genus Tabernaemontana. This genus belongs to the Apocynaceae family and has a broad, pan-tropical distribution, with species found in Asia, Africa, Australia, and the Americas. nih.gov Plants of this genus are typically evergreen shrubs or small trees and are known for producing a milky latex. nih.gov The specific concentration of this compound can vary between different Tabernaemontana species and is also influenced by geographical location, climate, and the specific part of the plant being analyzed.

Tabernaemontana species are widely distributed in the tropical and subtropical regions of the world. nih.gov For instance, Tabernaemontana divaricata is found in a range from the Himalayas to Southern China and Indochina. nih.gov Other species, such as Tabernaemontana crassa and Tabernaemontana elegans, are native to various parts of Africa. nih.gov The wide distribution of this genus suggests a significant degree of chemical diversity among its species, with many being rich sources of various iboga alkaloids. nih.gov

Methodologies for Isolation from Natural Sources

The isolation of this compound from its natural plant sources involves a series of standard phytochemical procedures. The general workflow for extracting and purifying this and other alkaloids from Tabernaemontana plant material is as follows:

Extraction: The dried and powdered plant material (e.g., roots, bark, or leaves) is subjected to extraction with an organic solvent, typically methanol (B129727) or ethanol, which is effective at dissolving a broad range of alkaloids. phytojournal.com This process can be carried out using methods such as maceration, percolation, or Soxhlet extraction to ensure the efficient removal of the desired compounds from the plant matrix. phytojournal.com

Acid-Base Partitioning: The crude extract is then subjected to an acid-base partitioning process to separate the basic alkaloids from other neutral and acidic plant constituents. The extract is dissolved in an acidic aqueous solution, which protonates the nitrogen atoms of the alkaloids, making them water-soluble. This aqueous layer is then washed with a non-polar organic solvent (e.g., n-hexane) to remove lipids and other non-basic impurities. Subsequently, the aqueous layer is made basic, which deprotonates the alkaloids, rendering them soluble in a non-polar organic solvent. Extraction with a solvent like dichloromethane (B109758) or chloroform (B151607) then transfers the alkaloids into the organic phase.

Chromatographic Separation: The resulting crude alkaloid mixture is then separated into its individual components using various chromatographic techniques. Column chromatography, using stationary phases like silica (B1680970) gel or alumina, is a common first step. The separation is achieved by eluting the column with a gradient of solvents of increasing polarity. Further purification is often necessary and is typically achieved using preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). puzzlepiece.org

The structure of the isolated this compound is then confirmed using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), Mass Spectrometry (MS), and sometimes X-ray crystallography for unambiguous stereochemical assignment.

Proposed Biosynthetic Pathways to this compound

While the complete biosynthetic pathway for this compound has not been fully elucidated, it is proposed to follow the general pathway established for other iboga-type alkaloids. This intricate process begins with primary metabolites and involves a series of complex enzymatic transformations.

The biosynthesis is believed to start from the amino acid tryptophan and the iridoid monoterpene secologanin (B1681713). frontiersin.org These two precursors are condensed by the enzyme strictosidine (B192452) synthase to form strictosidine, the universal precursor to all monoterpenoid indole (B1671886) alkaloids.

From strictosidine, a series of reactions, including deglycosylation and rearrangements, lead to the formation of a key intermediate, which then undergoes a critical cyclization step to form the characteristic ibogamine (B1202276) skeleton. In the biosynthesis of related iboga alkaloids like coronaridine (B1218666), this cyclization is catalyzed by an enzyme known as coronaridine synthase. nih.govacs.org

The formation of this compound from the basic ibogamine scaffold would then require a series of tailoring reactions. These are proposed to include:

Hydroxylation: Two separate hydroxylation events on the aromatic ring of the ibogamine core at positions C-12 and C-13.

Methylation: Subsequent O-methylation of the newly introduced hydroxyl groups to form the dimethoxy substitution pattern.

Carboxymethylation: The formation of a carbomethoxy group at position C-18.

Enzymatic Mechanisms Involved in Biosynthesis

The specific enzymes responsible for the biosynthesis of this compound have not yet been identified. However, based on the well-studied biosynthesis of the related alkaloid ibogaine (B1199331), the enzymatic mechanisms can be inferred.

The hydroxylation steps at C-12 and C-13 are likely catalyzed by cytochrome P450 monooxygenases. nih.gov These enzymes are known to be involved in the oxidative functionalization of a wide variety of secondary metabolites in plants. In the biosynthesis of ibogaine, a cytochrome P450 enzyme, ibogamine 10-hydroxylase (I10H), has been identified to hydroxylate the ibogamine core at the C-10 position. nih.gov It is plausible that similar, yet specific, cytochrome P450 enzymes are responsible for the hydroxylation at the C-12 and C-13 positions in the pathway to this compound.

Following hydroxylation, the two hydroxyl groups are methylated. This reaction is catalyzed by O-methyltransferases (OMTs), which utilize S-adenosyl methionine (SAM) as a methyl donor. researchgate.net In ibogaine biosynthesis, the enzyme noribogaine-10-O-methyltransferase (N10OMT) has been characterized. nih.gov It is highly probable that specific OMTs exist within the Tabernaemontana species that can act on the dihydroxylated ibogamine intermediate to produce the dimethoxy-substituted core of this compound.

The formation of the carbomethoxy group at C-18 is a characteristic feature of many iboga alkaloids, including coronaridine. This functional group is typically present in the precursor molecules that undergo cyclization to form the iboga skeleton.

Interactive Data Table: Key Precursors and Intermediates in the Proposed Biosynthesis

| Compound/Intermediate | Role in Biosynthesis |

| Tryptophan | Primary metabolic precursor (indole ring and adjacent atoms) |

| Secologanin | Monoterpene precursor (non-tryptophan portion of the skeleton) |

| Strictosidine | Universal precursor to monoterpenoid indole alkaloids |

| Ibogamine skeleton | Core structure of the alkaloid |

| 12-hydroxy-ibogamine | Putative hydroxylated intermediate |

| 12,13-dihydroxy-ibogamine | Putative di-hydroxylated intermediate |

Interactive Data Table: Key Enzyme Classes in the Proposed Biosynthesis

| Enzyme Class | Proposed Function |

| Strictosidine synthase | Condensation of tryptamine (B22526) and secologanin |

| Cyclase (e.g., Coronaridine synthase-like) | Formation of the iboga ring system |

| Cytochrome P450 monooxygenases | Hydroxylation at C-12 and C-13 |

| O-Methyltransferases (OMTs) | Methylation of hydroxyl groups at C-12 and C-13 |

Structural Elucidation and Stereochemical Analysis of 18 Carbomethoxy 12,13 Dimethoxyibogamine

Advanced Spectroscopic Techniques for Structure Determination

The definitive structure of 18-Carbomethoxy-12,13-dimethoxyibogamine would be established through a combination of spectroscopic methods, each providing unique insights into the molecule's composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be required to assign all proton and carbon signals and establish their connectivity.

Based on the structure of the related compound 18-methoxycoronaridine, the ¹H NMR spectrum of this compound would be expected to show characteristic signals for the aromatic protons on the dimethoxy-substituted indole (B1671886) ring, the methoxy (B1213986) groups, the carbomethoxy group, and the complex aliphatic protons of the ibogamine (B1202276) core. Similarly, the ¹³C NMR spectrum would reveal distinct signals for the aromatic, methoxy, carbonyl, and aliphatic carbons.

Table 1: Representative ¹H and ¹³C NMR Data for a Related Iboga Alkaloid Analog (18-methoxycoronaridine) Data presented here is for 18-methoxycoronaridine and serves as an example of the type of data expected for this compound.

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 2 | - | 136.3 |

| 3 | 3.38 (dd, 8.6, 4.0) | 54.2 |

| 5 | 3.34 (m), 3.15 (m) | 50.4 |

| 6 | 3.14 (m), 3.04 (m) | 21.7 |

| 7 | - | 109.5 |

| 8 | - | 128.9 |

| 9 | 6.89 (d, 2.4) | 100.7 |

| 10 | - | 154.1 |

| 11 | 6.83 (dd, 8.7, 2.4) | 112.4 |

| 12 | - | 135.2 |

| 13 | 7.20 (d, 8.7) | 118.9 |

| 14 | 3.10 (m) | 30.5 |

| 15 | 2.85 (m) | 35.8 |

| 16 | 1.85 (m) | 34.1 |

| 17 | 1.20 (m) | 26.2 |

| 18 | 0.90 (t, 7.4) | 11.9 |

| 19 | 1.80 (m) | 35.2 |

| 20 | 2.50 (m) | 52.8 |

| 21 | - | 53.5 |

| OMe (indole) | 3.85 (s) | 55.4 |

| CO₂Me | 3.70 (s) | 52.1 |

| Carbonyl (CO₂Me) | - | 175.5 |

Mass spectrometry (MS) is essential for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide the exact mass of this compound, allowing for the determination of its molecular formula. The fragmentation pattern observed in the tandem mass spectrum (MS/MS) would offer valuable structural information, characteristic of the iboga alkaloid skeleton. The fragmentation of ibogaine (B1199331) and its analogs often involves characteristic losses of the ethyl group and cleavages of the isoquinuclidine ring system. wikipedia.org

Table 2: Expected High-Resolution Mass Spectrometry Data for this compound

| Ion | Formula | Calculated m/z |

| [M+H]⁺ | C₂₄H₃₃N₂O₄⁺ | 429.2435 |

| [M+Na]⁺ | C₂₄H₃₂N₂O₄Na⁺ | 451.2254 |

The fragmentation pattern would be analyzed to confirm the presence of the dimethoxyindole and the carbomethoxy-substituted isoquinuclidine moieties.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the indole, C-H stretching of aromatic and aliphatic groups, the C=O stretching of the ester, and C-O stretching of the methoxy and ester groups.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule, particularly the chromophores. The UV-Vis spectrum of this compound would be dominated by the absorption of the dimethoxy-substituted indole chromophore.

Table 3: Expected Spectroscopic Data for Functional Group and Chromophore Identification

| Technique | Expected Absorptions |

| IR (cm⁻¹) | ~3400 (N-H stretch), ~2950 (aliphatic C-H stretch), ~1730 (C=O stretch, ester), ~1600 (C=C aromatic stretch), ~1250 (C-O stretch) |

| UV-Vis (nm) | λmax ~220, ~280-290 |

Chiroptical Methods for Stereochemical Assignment

The ibogamine skeleton contains multiple stereocenters, making the determination of the absolute stereochemistry crucial. Chiroptical methods, such as polarimetry and circular dichroism (CD), are employed for this purpose.

Electronic circular dichroism (ECD) provides more detailed stereochemical information by measuring the differential absorption of left and right circularly polarized light. nih.gov The resulting spectrum is highly sensitive to the spatial arrangement of the chromophores and can be compared with theoretical calculations or with the spectra of related compounds of known absolute configuration to assign the stereochemistry of the new compound. The ECD spectrum of this compound would be particularly informative for confirming the stereochemistry of the chiral centers in the vicinity of the indole chromophore.

X-ray Crystallography for Absolute Configuration Analysis

Single-crystal X-ray crystallography is the most unambiguous method for determining the three-dimensional structure of a molecule, including its absolute configuration. escholarship.org If a suitable single crystal of this compound can be obtained, X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and the absolute stereochemistry of all chiral centers. This technique was instrumental in the original assignment of the absolute stereochemistry of ibogaine. escholarship.org The crystallographic data would also reveal details about the conformation of the seven-membered ring and the isoquinuclidine core in the solid state.

Chemical Synthesis and Derivatization of 18 Carbomethoxy 12,13 Dimethoxyibogamine

Total Synthesis Strategies

Total synthesis provides a versatile platform for the de novo construction of complex natural products and their analogues, offering opportunities for structural diversification that are not accessible through semi-synthesis from natural precursors. A total synthesis of 18-Carbomethoxy-12,13-dimethoxyibogamine would necessitate the strategic assembly of its key structural motifs: the isoquinuclidine core, the tetracyclic indole-containing moiety, and the seven-membered azepine ring that bridges them.

A logical retrosynthetic analysis of this compound would involve several key disconnections. The iboga alkaloid skeleton is biosynthetically derived from tryptamine (B22526) and secologanin (B1681713). Most synthetic efforts toward this family of alkaloids commence with tryptamine derivatives.

A primary disconnection can be made at the C2-C16 bond, a common strategy in iboga alkaloid synthesis. This bond formation typically occurs in the later stages of the synthesis, connecting a pre-formed isoquinuclidine fragment with an indole-containing component. This approach allows for the independent synthesis of these two key building blocks.

Further disconnection of the indole-containing portion would logically lead to a suitably functionalized tryptamine derivative, specifically a 12,13-dimethoxy-substituted tryptamine. The synthesis of such a substituted tryptamine would be a critical initial step. The isoquinuclidine moiety, containing the C18-carbomethoxy group, could be derived from a Diels-Alder reaction, a powerful tool for the construction of bicyclic systems.

An alternative retrosynthetic approach could involve the formation of the seven-membered azepine ring at a late stage. This could be achieved through an intramolecular cyclization, such as a reductive amination or an N-alkylation reaction. A macrocyclic Friedel-Crafts alkylation has also been employed to establish the nitrogen-containing core of ibogamine (B1202276).

The ibogamine skeleton possesses multiple stereocenters, making enantioselective and diastereoselective synthesis paramount for accessing stereochemically pure compounds. The development of asymmetric syntheses of iboga alkaloids has largely focused on the enantioselective construction of the isoquinuclidine ring system.

One established method for achieving enantioselectivity is through the use of chiral auxiliaries in a Diels-Alder reaction to form the isoquinuclidine core. Organocatalysis has also emerged as a powerful tool for enantioselective transformations in alkaloid synthesis. For instance, a valine-derived organocatalyst has been used in an enantioselective Diels-Alder reaction for the formal synthesis of (+)-catharanthine.

Diastereoselectivity is often controlled by the stereochemistry of the isoquinuclidine precursor and the conditions of the subsequent cyclization reactions. For example, a regio- and diastereoselective hydroboration-oxidation has been utilized to install a key hydroxyl group, which then directs the stereochemical outcome of the final ring-closing step to form the tetrahydroazepine and isoquinuclidine rings simultaneously.

The synthesis of the required 12,13-dimethoxy-substituted tryptamine precursor could be achieved from commercially available dimethoxy-substituted anilines or benzaldehydes. Various methods for the synthesis of methoxy-activated indoles have been reported, including the Fischer, Bischler, and Hemetsberger indole (B1671886) syntheses. A plausible route to the necessary tryptamine would involve the synthesis of a 5,6-dimethoxyindole (B14739) derivative, which corresponds to the 12,13-dimethoxy substitution pattern of the target compound.

Different synthetic strategies for iboga alkaloids each present their own advantages and disadvantages. Early syntheses often resulted in racemic mixtures and required lengthy reaction sequences. More contemporary approaches have focused on improving efficiency and stereocontrol.

A key comparison lies between strategies that build the indole ring early versus those that install it at a late stage. Early indole formation allows for the use of well-established tryptamine chemistry, but the indole nucleus may require protection during subsequent synthetic steps. Late-stage indole formation, for example, via a Fischer indole cyclization, can be more convergent but may face challenges with regioselectivity and compatibility with existing functional groups.

The choice of cyclization strategy to form the seven-membered azepine ring is also a critical consideration. While reductive amination is a common method, other approaches such as intramolecular Heck reactions or palladium-catalyzed cyclizations have been employed to construct this ring system. The efficiency and scalability of the chosen route are also important factors, especially for the production of analogues for further study. Recent advances have led to more concise total syntheses of ibogaine (B1199331) and its analogues in as few as seven steps from readily available starting materials like pyridine.

Semi-Synthesis from Natural Precursors

Semi-synthesis from abundant, naturally occurring alkaloids is a common and often more practical approach for obtaining derivatives of complex natural products. Voacangine (B1217894), which is 12-methoxyibogamine-18-carboxylic acid methyl ester, is a readily available iboga alkaloid found in the root bark of Voacanga africana. It serves as a common precursor for the semi-synthesis of ibogaine.

Given its structural similarity to the target molecule, voacangine is an ideal starting material for the semi-synthesis of this compound. The key transformation required would be the introduction of a methoxy (B1213986) group at the C13 position of the indole ring.

The indole ring is susceptible to electrophilic substitution, and this reactivity could potentially be exploited to introduce the C13-methoxy group. However, the regioselectivity of such a reaction on the complex voacangine scaffold would need to be carefully controlled. The electronic nature of the indole ring in voacangine, influenced by the existing methoxy group at C12 and the rest of the alkaloid framework, would direct the position of electrophilic attack. While general methods for electrophilic substitution on indoles are known, specific studies on the C13-functionalization of voacangine are not readily found in the surveyed literature.

An alternative semi-synthetic strategy could involve the degradation of voacangine to a simpler indole-containing intermediate, followed by the introduction of the second methoxy group and subsequent reconstruction of the ibogamine framework. However, this would likely be a more lengthy and less efficient process.

Synthesis of Analogues and Derivatives of this compound

The development of synthetic routes to this compound would also enable the synthesis of a variety of analogues with modified properties.

The design of analogues would be guided by structure-activity relationship (SAR) studies of related iboga alkaloids. Modifications could be targeted at several key positions of the molecule to explore their impact on biological activity.

Indole Ring Substitution: The nature and position of substituents on the indole ring are known to significantly influence the pharmacological profile of iboga alkaloids. The synthesis of analogues with different alkoxy groups, halogens, or other functionalities at the C12 and C13 positions could be achieved by starting with appropriately substituted tryptamine precursors in a total synthesis approach.

Modification of the C18-Carbomethoxy Group: The ester functionality at C18 could be modified to other functional groups such as amides, alcohols, or ethers. This could be achieved through standard functional group interconversions on the final product or by using a modified isoquinuclidine building block in a total synthesis.

Alterations to the Isoquinuclidine and Tetrahydroazepine Rings: Modifications to the core polycyclic framework, while more synthetically challenging, could lead to novel scaffolds with unique properties. This could involve altering the ring sizes or introducing additional substituents on the aliphatic portions of the molecule.

The modularity of many total synthesis strategies for iboga alkaloids allows for the introduction of structural diversity at various stages of the synthesis, making it a powerful tool for the generation of analogue libraries for biological screening.

Chemical Transformation and Functional Group Interconversion Strategies

The molecular architecture of this compound, and its close structural relatives like voacangine, offers multiple sites for chemical modification. These transformations are pivotal for the synthesis of novel derivatives and for investigating structure-activity relationships. Key strategies involve the manipulation of the indole nucleus, the isoquinuclidine framework, and the ester group at the C-18 position.

A significant and well-documented functional group interconversion is the transformation of voacangine (which possesses a methoxy group at the 12-position and a carbomethoxy group at C-18) into ibogaine. researchgate.net This semi-synthetic route involves two primary steps: the saponification of the C-18 methyl ester to a carboxylic acid, which is then followed by decarboxylation upon acidification and heating. researchgate.netacs.org This process underscores a fundamental strategy for modifying the C-18 position.

Oxidation studies on the iboga skeleton, particularly on voacangine, have shed light on the influence of the C-18 carbomethoxy group on the molecule's reactivity. acs.org It has been observed that this ester group imparts a stabilizing effect on the entire molecule, especially the indole ring, when compared to its counterpart lacking the ester, ibogaine. acs.org This stabilization allows for more controlled and selective oxidation reactions. For example, the oxidation of voacangine can selectively yield 7-hydroxy- or 7-peroxy-indolenines, functionalizing the indole moiety. acs.org

In contrast, the presence of the ester at C-18 enhances the reactivity of the nitrogen atom within the isoquinuclidine ring. This heightened reactivity facilitates regioselective oxidation at the C-3 position, proceeding through an iminium intermediate to yield C-3 oxidized analogs such as lactams. acs.org The application of iodine-based oxidizing agents in a basic aqueous solution has been shown to convert voacangine into C-3 hemiaminals. acs.org

The following table summarizes key oxidative transformations performed on the voacangine scaffold, which serve as a model for potential modifications to this compound.

| Starting Material | Reagent/Conditions | Product(s) | Key Observations | Reference |

|---|---|---|---|---|

| Voacangine | Iodine (1.5–1.8 equiv), aqueous basic medium | C3-Hemiaminals | Reaction yields hemiaminals alongside unreacted starting material. | acs.org |

| Voacangine | Various oxidizing agents | 7-Hydroxy- or 7-peroxy-indolenines | Demonstrates selective functionalization of the indole portion of the molecule. | acs.org |

| Voacangine | Various oxidizing agents | C3-oxidized products (e.g., lactams) | Illustrates the enhanced reactivity of the isoquinuclidine nitrogen. | acs.org |

Another important chemical transformation is the cleavage of naturally occurring dimeric alkaloids that contain a voacangine unit, such as voacamine (B1217101) and voacamidine. researchgate.netacs.org These dimers can be broken down under acidic conditions to liberate voacangine, effectively increasing the available supply of this key precursor for further synthetic work. acs.org Optimized cleavage processes have been developed to maximize the yield of the monomeric voacangine from these dimeric sources. acs.org

| Dimeric Alkaloid | Cleavage Condition | Product | Reported Yield | Reference |

|---|---|---|---|---|

| Voacamine/Voacamidine | Acidic media | Voacangine | Approximately 50% molar yield | researchgate.netacs.org |

These established strategies for chemical transformation and functional group interconversion provide a robust framework for the derivatization of the this compound skeleton, paving the way for the creation of a wide array of new chemical entities for scientific exploration.

Molecular and Cellular Mechanisms of Action of 18 Carbomethoxy 12,13 Dimethoxyibogamine Theoretical and in Vitro Studies

Receptor Binding Affinities and Modulatory Effects

Ligand-Receptor Interaction Models

Specific ligand-receptor interaction models for 18-Carbomethoxy-12,13-dimethoxyibogamine are not available. For the parent compound, ibogaine (B1199331), and its more studied analogs like 18-methoxycoronaridine (18-MC), computational docking studies have been employed to understand their binding to targets such as nicotinic acetylcholine (B1216132) receptors. nih.gov These studies suggest that ibogaine analogs interact with a luminal domain within the ion channel. nih.gov Similar in silico modeling could theoretically be applied to this compound to predict its binding modes to various receptors, but such research has not been published.

Identification of Molecular Targets through Biochemical Assays

There is a lack of published biochemical assay results specifically identifying the molecular targets of this compound. For other iboga alkaloids, radioligand binding assays have been crucial in identifying affinities for opioid (mu, delta, kappa), serotonergic, and dopaminergic receptors and transporters. nih.gov Without similar dedicated studies, the primary molecular targets of this compound remain speculative.

Enzyme Modulation and Kinetic Characterization

There is no specific information available regarding the modulatory effects of this compound on enzymes, nor are there any published kinetic characterization studies (e.g., IC₅₀ or Kᵢ values for enzyme inhibition). Ibogaine itself is not primarily known for direct, potent enzyme inhibition as its primary mechanism of action, but rather for its effects on receptors and transporters.

Ion Channel Interactions and Electrophysiological Characterization

Direct electrophysiological characterization of this compound's interaction with ion channels has not been reported. However, the broader class of iboga alkaloids is known to interact with various ion channels. For instance, ibogaine has been shown to be a non-competitive inhibitor of nicotinic acetylcholine receptors and to interact with voltage-gated sodium and potassium channels. nih.govoup.com A 1967 study on conopharyngine (B207741) (this compound) noted some general physiological effects that could be indirectly related to ion channel activity, but did not provide specific mechanistic data. oup.com

Neurotransmitter System Interactions at the Molecular Level

While a comprehensive profile is unavailable, it is plausible that this compound interacts with serotonergic, dopaminergic, and cholinergic systems, given the known pharmacology of other iboga alkaloids. news-medical.netnih.gov Ibogaine and its primary metabolite, noribogaine (B1226712), have been shown to bind to serotonin (B10506) and dopamine (B1211576) transporters. nih.gov Furthermore, analogs like 18-MC have demonstrated significant interaction with nicotinic acetylcholine receptors. nih.gov The specific affinities and functional effects of this compound at these receptor and transporter sites have not been determined.

Cellular Signaling Pathway Perturbations

There are no studies that have investigated the specific cellular signaling pathway perturbations induced by this compound. The interaction of ibogaine and its analogs with various G-protein coupled receptors (GPCRs) and ion channels suggests that they would modulate downstream signaling cascades, such as those involving cyclic AMP (cAMP) and intracellular calcium levels. However, without direct research on this compound, any discussion of its effects on signaling pathways would be purely speculative.

Structure-Activity Relationship (SAR) Studies in Molecular Context

The structure-activity relationship (SAR) of ibogaine analogs is a critical area of research aimed at understanding how modifications to the core ibogaine scaffold influence its interaction with various molecular targets. While direct in vitro studies on this compound are not extensively documented in publicly available literature, a substantial body of research on related analogs provides a strong basis for predicting its pharmacological profile. These studies typically focus on modifications at the C-12 and C-18 positions, as well as alterations to the indole (B1671886) ring and the isoquinuclidine core. The goal of these medicinal chemistry efforts has been to develop analogs with improved therapeutic properties and reduced side effects. nih.gov

Influence of Substituents on the Indole Moiety

Substitutions on the indole ring of the ibogaine molecule can significantly modulate its binding affinity and functional activity at various receptors and transporters. Research indicates that the C-12 position is particularly important for affinity at the serotonin transporter (SERT) and the dopamine transporter (DAT). researchgate.net The introduction of methoxy (B1213986) groups at the C-12 and C-13 positions, as seen in this compound, is a key structural feature. While specific data for a 12,13-dimethoxy pattern is sparse, studies on analogs with a C-12 methoxy group (a common feature in related natural products) can offer insights. Generally, substitutions at the C-12 position are known to primarily determine the affinity for SERT and DAT. researchgate.net

Modifications of the C-18 Ethyl Group

The ethyl group at the C-18 position of the ibogaine scaffold has been a frequent target for modification in SAR studies. Altering the size and nature of this substituent has been shown to impact binding to N-methyl-D-aspartate (NMDA) receptors. For instance, reducing the size of the C-18 ethyl group can lead to a significant decrease in NMDA receptor binding affinity. nih.gov The presence of a carbomethoxy group at C-18 in this compound represents a significant alteration from the traditional ethyl group. This ester functionality introduces polarity and the potential for hydrogen bonding, which could distinctly alter its interaction with target proteins compared to the nonpolar ethyl group of ibogaine.

Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

Pharmacochaperoning Activity

A fascinating aspect of ibogaine and its analogs is their potential to act as pharmacochaperones for misfolded transporter proteins, such as SERT and DAT. researchgate.netbiorxiv.org Ibogaine and its primary metabolite, noribogaine, have been shown to rescue some folding-deficient mutants of these transporters. biorxiv.org SAR studies in this area aim to identify the structural features necessary for this chaperoning activity. The development of novel analogs, including those with reconfigured ring systems, has led to the identification of compounds with enhanced pharmacochaperoning efficacy. researchgate.netbiorxiv.org The unique combination of substituents in this compound could theoretically influence its ability to bind to and stabilize misfolded transporter proteins.

Data from Related Ibogaine Analogs

To illustrate the principles of SAR in the ibogaine family, the following table summarizes the inhibitory potency of several key analogs at nicotinic acetylcholine receptors.

| Compound | IC₅₀ (μM) for inhibition of epibatidine-induced Ca²⁺ influx in human embryonic muscle AChRs |

| (±)-18-Methylaminocoronaridine | 5.9 ± 0.3 |

| (±)-18-Methoxycoronaridine (18-MC) | 6.8 ± 0.8 |

| (-)-Ibogaine | 17 ± 3 |

| (+)-Catharanthine | 20 ± 1 |

| (±)-Albifloranine | 46 ± 13 |

Data sourced from studies on the interaction of ibogaine analogs with nicotinic acetylcholine receptors. okstate.edunih.gov

This data clearly demonstrates how modifications at the C-18 position (e.g., methylamino or methoxy substitutions in coronaridine (B1218666) analogs) can lead to a higher potency at nAChRs compared to ibogaine itself. okstate.edunih.gov

Advanced Research Methodologies and Analytical Techniques for 18 Carbomethoxy 12,13 Dimethoxyibogamine

Chromatographic Separation Techniques (e.g., HPLC, GC-MS) for Purity and Analysis

Chromatographic methods are indispensable for the separation, identification, and quantification of 18-Carbomethoxy-12,13-dimethoxyibogamine, ensuring the purity of analytical standards and enabling its detection in complex matrices.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of iboga alkaloids and their derivatives. For this compound, a reversed-phase HPLC method would be a primary choice. A typical setup would involve a C18 or C8 analytical column. nih.govresearchgate.net The mobile phase would likely consist of a gradient mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or formic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727). researchgate.netrsc.org Detection is commonly achieved using a diode-array detector (DAD) or a fluorescence detector, the latter offering enhanced sensitivity for fluorescent molecules. nih.gov For instance, a method for the simultaneous determination of ibogaine (B1199331) and its metabolite noribogaine (B1226712) utilized a reversed-phase C18 column with fluorescence detection, achieving low limits of quantitation in the nanogram per milliliter range. While specific parameters for this compound would require empirical optimization, the established methods for related compounds provide a robust starting point.

| Parameter | Typical HPLC Conditions for Iboga Alkaloid Analysis |

| Column | Reversed-phase C18 or C8, 3-5 µm particle size |

| Mobile Phase | Acetonitrile/Methanol and aqueous buffer (e.g., ammonium acetate, formic acid) |

| Elution | Gradient |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | DAD (UV) or Fluorescence |

| UV Detection λ | ~225 nm and ~280 nm |

| Fluorescence Ex/Em | Ex: ~230 nm, Em: ~336 nm (for native fluorescence) |

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool, particularly for volatile and thermally stable compounds. While the direct analysis of some complex alkaloids by GC-MS can be challenging, derivatization can enhance volatility and improve chromatographic performance. For iboga alkaloids, derivatization with agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MTBSTFA) to silylate polar functional groups is a common strategy. The analysis is typically performed on a capillary column, such as a 5% phenyl-methylpolysiloxane column. The mass spectrometer provides definitive identification based on the compound's mass spectrum and fragmentation pattern.

| Parameter | Typical GC-MS Conditions for Iboga Alkaloid Analysis |

| Derivatization | Silylation (e.g., with BSTFA or MTBSTFA) |

| Column | Capillary column (e.g., 5% phenyl-methylpolysiloxane) |

| Carrier Gas | Helium |

| Injection Mode | Split/Splitless |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Ion Trap |

Advanced Spectroscopic and Spectrometric Analytical Protocols

The unambiguous identification and structural elucidation of this compound rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful method for determining the precise molecular structure. Both ¹H NMR and ¹³C NMR are essential.

¹H NMR provides information on the number, environment, and connectivity of protons in the molecule. The chemical shifts, coupling constants, and integration of the signals would confirm the presence of the dimethoxy groups on the aromatic ring, the carbomethoxy group, and the protons of the ibogamine (B1202276) core.

¹³C NMR reveals the number and types of carbon atoms. The chemical shifts would be indicative of the indole (B1671886), isoquinuclidine, and methoxy (B1213986) functionalities.

2D NMR techniques , such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between protons and carbons, allowing for the complete assignment of the molecular structure.

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) provides the exact mass, which can be used to determine the elemental composition. The fragmentation pattern observed in the mass spectrum offers structural clues, as specific cleavages are characteristic of the ibogamine skeleton.

Computational Chemistry and Molecular Modeling

Computational approaches provide valuable insights into the properties and potential biological activity of this compound before extensive laboratory testing.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. For this compound, docking studies would likely focus on known targets of ibogaine, such as the serotonin (B10506) transporter (SERT), dopamine (B1211576) transporter (DAT), and various opioid and NMDA receptors. These simulations can predict the binding affinity and identify key amino acid residues involved in the interaction, guiding the design of future in vitro studies.

Molecular dynamics (MD) simulations can then be used to study the stability of the predicted ligand-receptor complex over time, providing a more dynamic picture of the interaction.

| Computational Technique | Application for this compound |

| Molecular Docking | Prediction of binding pose and affinity to biological targets (e.g., SERT, DAT) |

| Molecular Dynamics | Assessment of the stability of the ligand-receptor complex and conformational changes |

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be employed to determine the electronic properties of this compound. These calculations can provide information on the molecule's geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO). This data can help in predicting the molecule's reactivity and metabolic fate.

Development and Validation of In Vitro Assays for Mechanistic Studies

In vitro assays are crucial for characterizing the pharmacological profile and mechanism of action of this compound.

Receptor Binding Assays are used to determine the affinity of the compound for a wide range of receptors, transporters, and ion channels. These are typically competitive binding assays using radiolabeled ligands.

Functional Assays measure the effect of the compound on the activity of its biological targets. For example:

Transporter Uptake Assays: These assays would measure the ability of this compound to inhibit the uptake of neurotransmitters like serotonin or dopamine into cells expressing the respective transporters. nih.gov

Calcium Imaging Assays: These can be used to assess the compound's effect on ion channels, such as NMDA receptors, by measuring changes in intracellular calcium levels.

Enzyme Inhibition Assays: If the compound is predicted to interact with enzymes, specific assays can be developed to measure its inhibitory potency.

The development and validation of these assays are critical for obtaining reliable and reproducible data on the compound's biological activity.

Future Research Directions and Theoretical Applications of 18 Carbomethoxy 12,13 Dimethoxyibogamine

Exploration of Novel Molecular Targets and Binding Sites

The parent compound, ibogaine (B1199331), and its primary metabolite, noribogaine (B1226712), are known for their complex polypharmacology, interacting with a wide array of molecular targets. biorxiv.orgresearchgate.net This promiscuity, while challenging for drug development, suggests that novel analogs could be designed to achieve greater selectivity and uncover new therapeutic interactions.

Future research on 18-Carbomethoxy-12,13-dimethoxyibogamine would likely focus on its binding affinity and functional activity at known and novel targets. Key areas of exploration include:

Monoamine Transporters: Ibogaine and noribogaine bind to serotonin (B10506) (SERT) and dopamine (B1211576) (DAT) transporters. nih.gov The substitutions on the this compound molecule could modulate its affinity and action at these sites, potentially leading to compounds that can act as pharmacochaperones for misfolded transporter proteins, a mechanism of interest for conditions like dopamine transporter deficiency syndrome. nih.gov

Opioid Receptors: Noribogaine displays affinity for the kappa opioid receptor (KOR) as a partial agonist. acs.org Investigating the interaction of this compound with KOR and other opioid receptors (mu and delta) could reveal novel modulators with potential applications in pain management or addiction.

Ion Channels and Receptors: The ibogaine scaffold interacts with N-methyl-D-aspartate (NMDA) and α3β4 nicotinic receptors. biorxiv.orgresearchgate.net The electronic and steric properties of the methoxy (B1213986) and carbomethoxy groups could fine-tune these interactions, potentially leading to more selective ligands for treating neurological and psychiatric disorders.

Sigma Receptors: Ibogaine and other iboga alkaloids have shown affinity for sigma-2 (σ2) receptors, which are implicated in various neurological disorders. mdpi.comnih.gov this compound could serve as a template for developing novel σ2 receptor ligands with improved affinity and selectivity. mdpi.com

The following table summarizes potential molecular targets for this compound based on the known pharmacology of the ibogamine (B1202276) scaffold.

| Target Class | Specific Target | Potential Action | Therapeutic Area of Interest |

| Monoamine Transporters | SERT, DAT | Inhibitor, Pharmacochaperone | Depression, Substance Use Disorders, Dopamine Transporter Deficiency Syndrome |

| Opioid Receptors | Kappa (KOR), Mu (MOR) | Agonist, Antagonist | Addiction, Pain, Mood Disorders |

| Ligand-gated Ion Channels | α3β4 Nicotinic Acetylcholine (B1216132) | Antagonist | Nicotine Addiction |

| Ionotropic Receptors | NMDA Receptor | Channel Blocker | Neuropsychiatric Diseases, Addiction |

| Other Receptors | Sigma-2 (σ2) Receptor | Ligand | Neurological Disorders, Substance Use Disorder |

Design and Synthesis of Advanced Pharmacological Probes and Tools

High-quality chemical probes are essential for dissecting complex biological pathways. nih.gov Such probes require high affinity, selectivity, and a well-understood mechanism of action. nih.gov The unique structure of this compound makes it a valuable starting point for the design of sophisticated pharmacological tools.

Future efforts could involve:

Developing Radiolabeled Analogs: Synthesizing radiolabeled versions of this compound (e.g., with 11C or 18F) could enable positron emission tomography (PET) imaging studies to visualize the distribution of its binding sites in the brain in real-time.

Creating Fluorescent Probes: Attaching a fluorescent tag to the molecule could allow for its use in high-resolution microscopy to study receptor trafficking and localization within cellular compartments.

Photoaffinity Labeling: Incorporating a photoreactive group would enable the creation of probes that can covalently bind to their target receptors upon UV irradiation. This technique is invaluable for definitively identifying the binding partners of a ligand in a complex biological sample.

The development of these advanced tools would not only illuminate the specific targets of this compound but also contribute to a broader understanding of the neurobiology underlying the conditions it may be used to study.

Chemoenzymatic and Biocatalytic Approaches to Synthesis

The total synthesis of iboga alkaloids is a significant challenge due to their complex, sterically hindered three-dimensional structure. nih.govresearchgate.net While numerous total syntheses of ibogaine have been reported, these routes are often lengthy and not easily scalable, which hinders the exploration of novel analogs. nih.govresearchgate.net

Future research will likely move towards more efficient and sustainable synthetic methods. Chemoenzymatic and biocatalytic approaches offer a promising alternative to purely chemical synthesis. This could involve:

Utilizing Enzymes for Key Steps: Identifying or engineering enzymes (e.g., cyclases, oxidases) that can perform challenging bond formations with high stereoselectivity. This could drastically simplify the synthesis of the ibogamine core.

Directed Biosynthesis: Using engineered microorganisms or plant cell cultures to produce the core scaffold, which can then be chemically modified to yield this compound and other analogs. biorxiv.org This approach could provide a more sustainable source of these complex molecules.

Enzymatic Resolution: Employing enzymes to resolve racemic mixtures of synthetic intermediates, ensuring the production of a single enantiomer, which is crucial for pharmacological activity. nih.gov

These biocatalytic strategies could make complex ibogamine derivatives more accessible for research and potential therapeutic development.

Contribution to Understanding Indole (B1671886) Alkaloid Biosynthesis and Function

Monoterpene indole alkaloids (MIAs) are a large and structurally diverse class of natural products with a wide range of biological activities. tib.eunih.gov The biosynthesis of these compounds involves intricate, multi-step enzymatic pathways. youtube.com While the biosynthetic pathways for some iboga alkaloids are beginning to be understood, many questions remain. biorxiv.org

Synthetic analogs like this compound can serve as valuable tools to probe these pathways. Future research could use this compound to:

Test Enzyme Specificity: By feeding this unnatural analog to plant cell cultures or purified enzymes involved in MIA biosynthesis, researchers can investigate the substrate tolerance of these enzymes. This can provide insights into how nature generates molecular diversity.

Inhibit Biosynthetic Pathways: The analog could act as an inhibitor of specific enzymes in the pathway, helping to elucidate the function of those enzymes and the consequences of their inhibition.

Elucidate Transport and Storage: Labeled versions of the compound could be used to study how plants transport and sequester these complex alkaloids within different tissues and cellular compartments.

Understanding the biosynthesis of indole alkaloids not only provides fundamental knowledge of plant biochemistry but may also enable the engineering of pathways to produce novel compounds with desired properties.

Role in Advancing Medicinal Chemistry Principles Through Scaffold Exploration

The ibogamine scaffold is a classic example of a "privileged scaffold" in medicinal chemistry—a molecular framework that is capable of binding to multiple, diverse biological targets. mdpi.com However, the polypharmacology of ibogaine is also a liability, contributing to its complex and sometimes dangerous effects. escholarship.org Therefore, the scaffold is an excellent platform for advancing principles of drug design, particularly in the context of polypharmacology and scaffold hopping. nih.gov

This compound can contribute to this field by:

Structure-Activity Relationship (SAR) Studies: Serving as a key data point in SAR studies to understand how specific substitutions on the ibogamine core influence affinity and selectivity for different targets. The methoxy groups on the indole ring and the carbomethoxy group at position 18 provide distinct points for modification. nih.gov

Developing More Selective Ligands: Using the structure of this compound as a starting point, medicinal chemists can design new analogs with improved selectivity for a single target or a desired subset of targets. This involves strategically modifying the scaffold to enhance interactions with the target of interest while reducing off-target binding.

Scaffold Simplification and Hopping: The complex ibogamine core can be systematically deconstructed or modified to create simpler scaffolds that retain the desired pharmacological activity but are easier to synthesize. mdpi.com This process of "scaffold hopping" can lead to the discovery of entirely new classes of compounds with improved drug-like properties.

By exploring the chemical space around the ibogamine scaffold, exemplified by derivatives like this compound, researchers can continue to refine the art of designing drugs for complex central nervous system disorders.

Q & A

Q. How to address conflicting in vitro vs. in vivo efficacy data in grant proposals?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.